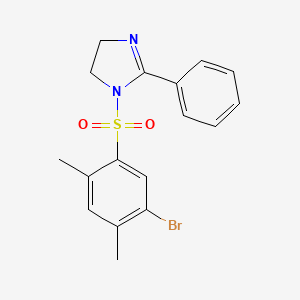
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound It features a sulfonyl group attached to a brominated dimethylbenzene ring, which is further connected to a dihydroimidazole ring with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Preparation of 5-bromo-2,4-dimethylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-bromo-2,4-dimethylbenzene with chlorosulfonic acid under controlled conditions.
Formation of the imidazole ring: The sulfonyl chloride intermediate is then reacted with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The imidazole ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution reactions: Products include various substituted imidazole derivatives.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the imidazole ring, which may exhibit different chemical and biological properties.
Scientific Research Applications
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may form covalent bonds with nucleophilic sites on proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,4-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
2-phenyl-4,5-dihydro-1H-imidazole: Another precursor used in the synthesis.
Other sulfonyl imidazole derivatives: Compounds with similar structures but different substituents on the benzene or imidazole rings.
Uniqueness
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the sulfonyl group enhances its reactivity and potential for forming diverse derivatives.
Properties
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-12-10-13(2)16(11-15(12)18)23(21,22)20-9-8-19-17(20)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYHFBNLHGYZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
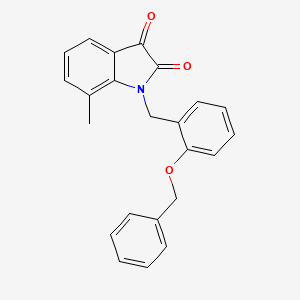
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2422199.png)
![N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine](/img/structure/B2422202.png)
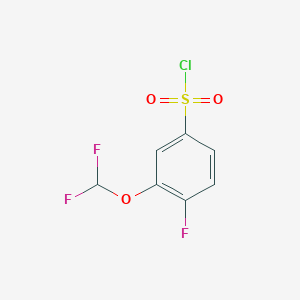
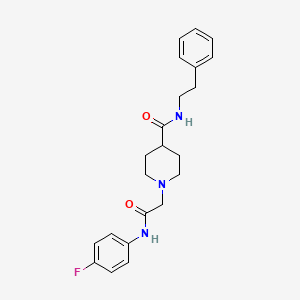
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/new.no-structure.jpg)
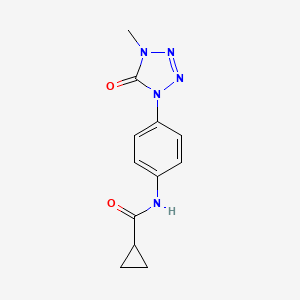
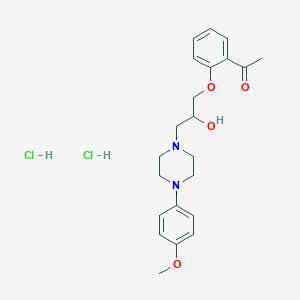
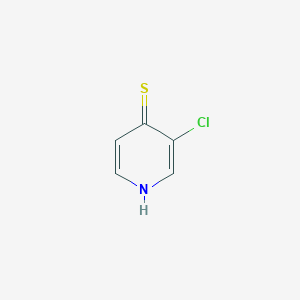
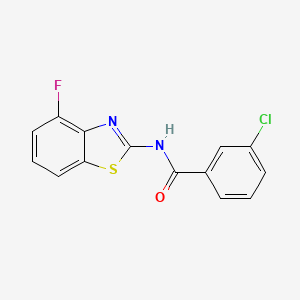
![N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2422214.png)
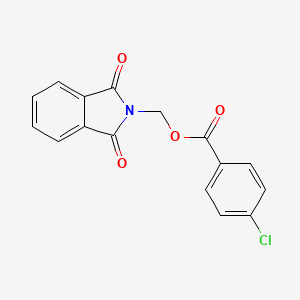
![(R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B2422216.png)
![ethyl 2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2422218.png)
